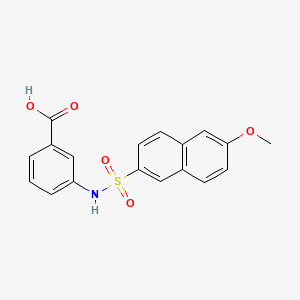

![molecular formula C17H38O2Si3 B1173867 Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- CAS No. 1263044-00-3](/img/structure/B1173867.png)

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Limonenyltrisiloxane, 4-5 cSt: is a multifunctional hybrid fluid that combines the properties of limonene and silicones. It is a naturally-derived compound that offers improved solubility and sensory experience compared to traditional cyclosiloxanes. This compound is known for its light, dry feel and excellent spreading qualities, making it a valuable ingredient in various personal care and cosmetic products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Limonenyltrisiloxane is synthesized through the insertion of limonene onto an emollient silicone. The process involves the reaction of limonene with trisiloxane under controlled conditions to achieve the desired viscosity of 4-5 cSt .

Industrial Production Methods: Industrial production of limonenyltrisiloxane involves the distillation of the product to ensure excellent color and the absence of any tacky residue. The production process is designed to maintain the non-volatile and environmentally friendly nature of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Limonenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the limonene moiety and the siloxane backbone .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the limonene component.

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the siloxane backbone .

Applications De Recherche Scientifique

Chemistry: Limonenyltrisiloxane is used as a solvent and lubricant in various chemical reactions. Its unique properties make it suitable for applications in materials science and nanotechnology.

Biology: In biological research, limonenyltrisiloxane is utilized for its compatibility with natural oils and waxes. It is often used in formulations for personal care products, enhancing the spreadability and reducing greasiness .

Medicine: The compound’s non-sensitizing and environmentally friendly nature makes it a valuable ingredient in medical formulations, particularly in topical applications .

Industry: Limonenyltrisiloxane finds applications in the cosmetics industry, where it is used in products such as foundations, eyeshadows, and tanning oils. It is also employed in bath and cleaning products to enhance their sensory properties .

Mécanisme D'action

Limonenyltrisiloxane exerts its effects through the combination of the light feel and cleansing properties of limonene with the low surface tension of silicones. This unique combination allows for fast adsorption on the skin, providing a soft and silky after-feel. The compound’s molecular targets include the skin’s surface, where it enhances spreadability and reduces tackiness .

Comparaison Avec Des Composés Similaires

Caprylyl Methicone: Similar in its light, dry feel and excellent spreading qualities.

Cyclopentasiloxane: Known for its volatility and sensory

Propriétés

IUPAC Name |

trimethyl-[methyl-[(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJPSXUVRYNZKN-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O2Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

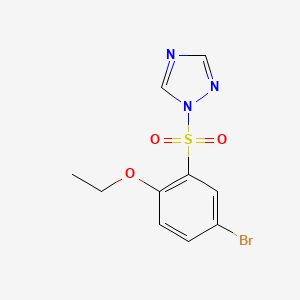

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173798.png)

![2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)-](/img/structure/B1173802.png)